![molecular formula C21H26N2O4S B2867078 N-benzyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941955-92-6](/img/structure/B2867078.png)
N-benzyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Antimicrobial Studies :
- Patel and Agravat (2009) explored the synthesis of new pyridine derivatives, including structures related to N-benzyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. These compounds showed significant antibacterial activity (Patel & Agravat, 2009).
Enzyme Inhibitory Activities :
- Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio acetamide and evaluated their inhibitory potential against various enzymes. One compound demonstrated good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).
Synthesis of Biologically Active Derivatives :
- Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated against various enzymes, displaying promising activity (Khalid et al., 2014).
- Another study by Khalid (2012) also focused on synthesizing bioactive sulfonamides bearing the piperidine nucleus, which exhibited significant activities against acetylcholinesterase and butyrylcholinesterase (Khalid, 2012).
Antimalarial and COVID-19 Research :
- Fahim and Ismael (2021) conducted a theoretical investigation on antimalarial sulfonamides, which included compounds similar to N-benzyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. They also explored these compounds' potential utility against COVID-19 (Fahim & Ismael, 2021).
Anti-proliferation Studies :
- El‐Faham et al. (2014) prepared cyano oximino sulfonate derivatives, including structures with a piperidine moiety similar to N-benzyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, which showed anti-proliferation effects on mouse fibroblast cells (El‐Faham et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like glucokinase . Glucokinase plays a crucial role in carbohydrate metabolism and is a potential target for the treatment of type-2 diabetes .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its target enzyme to modulate its activity . The presence of the piperidine ring and the methoxybenzenesulfonyl group could potentially influence the binding affinity of the compound to its target .
Biochemical Pathways
If we consider its potential target as glucokinase, it could influence the glycolysis pathway and glucose metabolism .
Pharmacokinetics
The presence of the piperidine ring and the methoxybenzenesulfonyl group could potentially influence its pharmacokinetic properties .
Result of Action
Based on the potential target, it could potentially influence glucose metabolism and have hypoglycemic effects .
properties
IUPAC Name |
N-benzyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-10-12-20(13-11-19)28(25,26)23-14-6-5-9-18(23)15-21(24)22-16-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFNSVMCWGTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide |
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